An In-depth Technical Guide to the Basic Properties of 1-Amino-2-methylpropan-2-ol Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1-Amino-2-methylpropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride (CAS Number: 30533-50-7). The information herein is intended to support research and development activities by providing key data and experimental methodologies.
Core Physicochemical Properties
1-Amino-2-methylpropan-2-ol hydrochloride is the salt form of the amino alcohol 1-Amino-2-methylpropan-2-ol. The hydrochloride salt exhibits properties that are critical for its handling, formulation, and application in various scientific contexts.
Quantitative Data Summary
A summary of the available quantitative data for 1-Amino-2-methylpropan-2-ol and its hydrochloride salt is presented below. It is important to note that some values are predicted and experimental verification is recommended for critical applications.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂ClNO | [1] |
| Molecular Weight | 125.6 g/mol | [1] |
| pKa (of the corresponding free base) | 12.99 ± 0.50 (Predicted) | |
| Boiling Point (of the corresponding free base) | 151 °C | [2] |
| Solubility | Excellent solubility in water is suggested for the related compound 2-Amino-2-methyl-1-propanol hydrochloride.[3] Quantitative data for 1-Amino-2-methylpropan-2-ol hydrochloride is not readily available and requires experimental determination. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of 1-Amino-2-methylpropan-2-ol hydrochloride are outlined below. These protocols are based on established analytical techniques.
Determination of pKa (Potentiometric Titration)
The pKa of the conjugate acid of 1-Amino-2-methylpropan-2-ol can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the hydrochloride salt as a titrant of known concentration is added.
Materials:
-
1-Amino-2-methylpropan-2-ol hydrochloride
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of 1-Amino-2-methylpropan-2-ol hydrochloride and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a stir plate and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution.
-
Fill a burette with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH shows a significant and then diminishing increase, indicating the equivalence point has been passed.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.[4][5][6]
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of 1-Amino-2-methylpropan-2-ol hydrochloride in water can be determined using the shake-flask method, a standard technique for solubility measurement.
Materials:
-
1-Amino-2-methylpropan-2-ol hydrochloride
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC, GC, or a validated titration method)
-
Vials or flasks with secure closures
Procedure:
-
Add an excess amount of 1-Amino-2-methylpropan-2-ol hydrochloride to a series of vials or flasks containing a known volume of deionized water. The excess solid is necessary to ensure that a saturated solution is formed.
-
Securely cap the containers to prevent solvent evaporation.
-
Place the containers in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and preliminary studies may be needed to determine the optimal time.[7][8]
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid. The sample may be centrifuged or filtered to ensure all solid particles are removed.[7]
-
Quantify the concentration of 1-Amino-2-methylpropan-2-ol hydrochloride in the aliquot using a validated analytical method.[9]
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Synthesis Workflow
The synthesis of 1-Amino-2-methylpropan-2-ol hydrochloride typically involves the synthesis of the free base, 1-Amino-2-methylpropan-2-ol, followed by its conversion to the hydrochloride salt. A common route for the free base is the reduction of acetone cyanohydrin.
Synthesis workflow for 1-Amino-2-methylpropan-2-ol hydrochloride.
Experimental Protocol for Synthesis
Part 1: Synthesis of 1-Amino-2-methylpropan-2-ol (Free Base)
This procedure is based on the reduction of acetone cyanohydrin using lithium aluminum hydride (LiAlH₄).[2]
Materials:
-
Acetone cyanohydrin
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Potassium fluoride (KF)
-
Diatomaceous earth
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of acetone cyanohydrin in anhydrous THF to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction for completion using a suitable technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate.
-
Add potassium fluoride and stir the mixture.
-
Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Amino-2-methylpropan-2-ol as an oil.[2]
Part 2: Formation of 1-Amino-2-methylpropan-2-ol Hydrochloride
This procedure involves the reaction of the synthesized free base with hydrochloric acid.
Materials:
-
1-Amino-2-methylpropan-2-ol (from Part 1)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol)
-
Concentrated hydrochloric acid or anhydrous HCl gas
-
Beaker or flask
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve the crude 1-Amino-2-methylpropan-2-ol in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent to remove any impurities.
-
Dry the purified 1-Amino-2-methylpropan-2-ol hydrochloride in a vacuum oven at a suitable temperature.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

